molecular formula C10H11BrO B3130881 1-Bromo-4-(1-methoxycyclopropyl)benzene CAS No. 345964-76-3

1-Bromo-4-(1-methoxycyclopropyl)benzene

Cat. No.: B3130881
CAS No.: 345964-76-3
M. Wt: 227.1 g/mol
InChI Key: LSHNHBIMENYOQK-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-methoxycyclopropyl)benzene is a chemical compound with the CAS Number: 345964-76-3 . It has a molecular weight of 227.1 . The IUPAC name for this compound is this compound . It is a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO/c1-12-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 . This indicates that the molecule consists of a benzene ring with a bromine atom and a 1-methoxycyclopropyl group attached to it.


Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 227.1 . .

Scientific Research Applications

Synthetic Building Blocks and Molecular Electronics

Aryl bromides like 1-Bromo-4-(1-methoxycyclopropyl)benzene serve as precursors for a variety of molecular wires, including oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These compounds are essential for constructing thiol end-capped molecular wires in molecular electronics, demonstrating the compound's role in the synthesis of components for electronic devices (Stuhr-Hansen et al., 2005).

Electrochemical Bromination Techniques

The compound has been involved in studies focusing on the electrochemical bromination of aromatic compounds. For instance, the bromination of 4-methoxy toluene via two-phase electrolysis to yield brominated products showcases the compound's utility in producing intermediates for further chemical synthesis (Kulangiappar et al., 2014).

Synthesis of Biologically Active Compounds

This compound is used in the synthesis of biologically active, naturally occurring compounds. The total synthesis of specific dibromo compounds starting from bromo and methoxymethyl-substituted phenyl methanols has been reported, highlighting its application in producing compounds with potential biological activities (Akbaba et al., 2010).

Advanced Material Synthesis

The synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene through reactions involving benzophenone and bromomethyl-benzene with trimethyl phosphite has been explored. This process highlights the compound's role in the development of materials with specific photoluminescence properties, such as those exhibiting aggregation-induced emission (AIE) peculiarities, which are significant for materials science and engineering applications (Zuo-qi, 2015).

Pharmaceutical Intermediate Manufacturing

The compound also finds its application in the synthesis of key intermediates for pharmaceuticals. For instance, it has been used in the scalable production of bromo-chloro-methoxycarbonyl benzoic acid, a critical intermediate in manufacturing SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).

Properties

IUPAC Name

1-bromo-4-(1-methoxycyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-12-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHNHBIMENYOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,4,6-trichlorophenol (1.90 g, 9.64 mmol) in methylene chloride (70 ml) at −40° C. was added diethyl zinc (9.64 ml, 1M solution in hexane, 9.64 mmol). The mixture was stirred at −40° C. for 20 min and then CH2I2 (778 μl, 9.64 mmol) was added. After stirring for an additional 20 min, 1-bromo-4-(1-methoxyvinyl)-benzene (1.37 g, 6.43 mmol) was added. The reaction mixture was slowly warmed to rt and stirring was continued for 16 h. Pentane was added and the mixture was washed with 1M HCl, sat. NaHCO3, sat. Na2SO3 and brine. The organic layer was dried (MgSO4), filtered, concentrated in vacuo to give a crude residue which was purified by flash column chromatography (2% ethylacetate in cyclohexane-10% ethylacetate in cyclohexane) to give 1-bromo-4-(1-methoxycyclopropyl)-benzene (880 mg, 60%) as a yellow oil. 1H NMR (CDCl3, 300 MHz): δ 7.46 (d, J=8.5 Hz, 2H), 7.18 (d, J=8.5 Hz, 2H), 3.21 (s, 3H), 1.21-1.17 (m, 2H), 0.95-0.91 (m, 2H).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
9.64 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
778 μL
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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